3-tert-butyl-1H-pyrazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

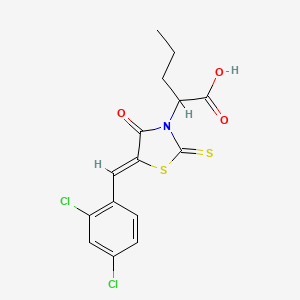

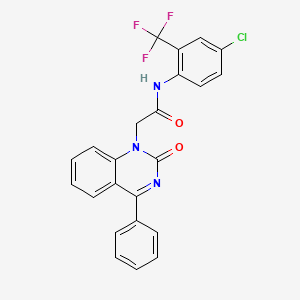

“3-tert-butyl-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C7H12N2O . It is a type of pyrazole, which is a class of organic compounds containing a five-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular weight of “this compound” is 140.19 . The InChI code is 1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H,1-3H3,(H2,8,9,10) and the InChI key is UAHDLZGBBMTCBN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 203°C . The compound should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications

Novel Synthesis Techniques

A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed. This method features a selective Sandmeyer reaction, allowing more versatile synthesis than previously possible, demonstrating the chemical's potential as an intermediate in the synthesis of complex compounds (Bobko, Kaura, Evans, & Su, 2012).

Structural Analysis and Hydrogen-Bonded Aggregates

In structural chemistry, 3-tert-butyl-1H-pyrazol-5-ol derivatives have been linked into chains and aggregates through hydrogen bonds. This is significant for understanding molecular interactions and designing materials with specific properties (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Regioselectivity in Chemical Reactions

Studies have been conducted on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, focusing on regioselectivity and reaction media. This research is crucial for designing reactions that yield specific desired products, highlighting the chemical's role in nuanced synthetic chemistry (Martins et al., 2012).

Crystal Structure Analysis

The crystal structures of 3,5-diaryl-1H-pyrazoles, including derivatives of this compound, have been determined, contributing to a deeper understanding of molecular geometry and intermolecular interactions in solid-state chemistry (Wang, Zheng, & Fan, 2009).

Small Molecule Fixation

In the field of green chemistry, 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole has been used for small molecule fixation, forming various adducts. This shows potential applications in carbon capture and utilization (Theuergarten et al., 2012).

Synthesis as an Intermediate Compound

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate compound involving this compound, plays an essential role in the synthesis of target molecules, demonstrating its importance in complex organic syntheses (Zhang et al., 2022).

Efficient One-Pot Synthesis

An efficient one-pot synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. This highlights the chemical's utility in streamlining synthetic processes, contributing to more efficient laboratory practices (Becerra, Rojas, & Castillo, 2021).

Safety and Hazards

Future Directions

Pyrazole derivatives, including “3-tert-butyl-1H-pyrazol-5-ol”, are promising scaffolds for the discovery of novel active pharmaceutical ingredients . The ongoing need for new and functionalized N-heterocyclic amines to probe novel reactivity has driven the development of innovative synthetic methods .

Mechanism of Action

Target of Action

The compound belongs to the class of pyrazoles, which are known to interact with a variety of biological targets

Mode of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Biochemical Pathways

Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Properties

IUPAC Name |

5-tert-butyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H,1-3H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHDLZGBBMTCBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902691 |

Source

|

| Record name | NoName_3240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375886.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2375891.png)

![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)

![N-(2,5-dimethylphenyl)-7-{[isobutyryl(4-methylphenyl)amino]methyl}-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2375897.png)

![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)

![Tert-butyl 4-[(5-bromopyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B2375903.png)